Methyl 1,4-dioxane-2-carboxylate
Description
Methyl 1,4-dioxane-2-carboxylate (CAS: 3663-79-4) is a heterocyclic ester with the molecular formula C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol . Structurally, it consists of a 1,4-benzodioxane core (a fused benzene and dioxane ring system) with a methyl ester group at the 2-position. This compound is a versatile intermediate in organic synthesis, particularly for bioactive molecules, due to its reactivity and stability . Its synthesis typically involves the condensation of methyl 2,3-dibromopropionate with catechol derivatives under basic conditions, as demonstrated in the preparation of nitro-substituted analogs .
Properties
Molecular Formula |
C6H10O4 |
|---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
methyl 1,4-dioxane-2-carboxylate |
InChI |
InChI=1S/C6H10O4/c1-8-6(7)5-4-9-2-3-10-5/h5H,2-4H2,1H3 |
InChI Key |
RZINJPRFHLZTNT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1COCCO1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nitro-Substituted Derivatives
Methyl 8-nitro- and 5-nitro-1,4-benzodioxane-2-carboxylate (CAS: 650597-66-3 and 650597-67-4) are positional isomers synthesized by reacting methyl 2,3-dibromopropionate with 3-nitrocatechol . Key differences include:
- Regioselectivity : The nitro group at the 8-position (para to the dioxane oxygen) exhibits distinct electronic effects compared to the 5-position (meta), influencing reactivity in downstream reactions.
- Spectroscopic Identification : HMBC NMR is critical for distinguishing these isomers, as the coupling patterns between the nitro group and adjacent protons differ significantly .
- Applications : Both isomers serve as precursors for bioactive compounds, but the 8-nitro derivative shows enhanced stability in acidic conditions .
Alkyl Ester Variants
- Ethyl 7-Oxo-3,5-diphenyl-1,4-diazepane-2-carboxylate : This diazepane-based ethyl ester (C₂₁H₂₂N₂O₃) shares a similar ester functional group but differs in ring structure (seven-membered diazepane vs. six-membered benzodioxane). The ethyl ester’s bulkier alkyl group reduces electrophilicity compared to the methyl analog, slowing hydrolysis rates .
- Sandaracopimaric Acid Methyl Ester : A natural diterpene ester (C₂₁H₃₀O₂) isolated from Austrocedrus chilensis resin. Unlike synthetic methyl 1,4-dioxane-2-carboxylate, this compound has a rigid tricyclic structure, limiting its utility in flexible synthetic pathways .
Heterocyclic Carboxylates
- 12-Oxo-Labda-8(17),13E-Dien-19-Oic Acid Methyl Ester : A labdane diterpene ester (C₂₁H₃₀O₃) with a conjugated diene system. Its extended π-system enables UV detection at 254 nm, whereas this compound lacks chromophores, requiring derivatization for spectroscopic analysis .
- Ethyl 2,3-Dihydrobenzo[b][1,4]Dioxine-6-Carboxylate : Used in the synthesis of imidazole derivatives, this ethyl ester (C₁₁H₁₂O₄) highlights how alkyl chain length impacts solubility—methyl esters are generally more polar and water-soluble than ethyl analogs .
Data Tables
Table 2: Physicochemical Properties
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